Cas no 1208476-52-1 (Meptazinol Citrate)

Meptazinol Citrate 化学的及び物理的性質
名前と識別子
-
- Meptazinol Citrate
-
- インチ: 1S/C15H23NO.C6H8O7/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-8,11,17H,3-5,9-10,12H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
- InChIKey: OZTYWPAREFSLOP-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC(=C1)C1(CC)CN(C)CCCC1.OC(C(=O)O)(CC(=O)O)CC(=O)O
計算された属性
- 水素結合ドナー数: 5
- 水素結合受容体数: 9
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 470
- トポロジー分子極性表面積: 156
Meptazinol Citrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | HS-0012-1MG |
Meptazinol Citrate |
1208476-52-1 | >97% | 1mg |
£36.00 | 2025-02-08 | |
Key Organics Ltd | HS-0012-10MG |
Meptazinol Citrate |
1208476-52-1 | >97% | 10mg |
£51.00 | 2025-02-08 | |
Key Organics Ltd | HS-0012-5MG |
Meptazinol Citrate |
1208476-52-1 | >97% | 5mg |
£42.00 | 2025-02-08 |
Meptazinol Citrate 関連文献
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
Meptazinol Citrateに関する追加情報
Comprehensive Overview of Meptazinol Citrate (CAS No. 1208476-52-1): Mechanism, Applications, and Modern Research Trends
Meptazinol Citrate (CAS No. 1208476-52-1) is a synthetic opioid analgesic with a unique pharmacological profile, combining mu-opioid receptor agonism and cholinergic modulation. This dual-action mechanism distinguishes it from conventional opioids, offering balanced analgesia with a potentially improved safety profile. As a citrate salt formulation, it enhances solubility and bioavailability, making it suitable for oral and parenteral administration. The compound's molecular structure (C15H23NO·C6H8O7) underpins its affinity for central nervous system targets, while its metabolic stability contributes to predictable pharmacokinetics.
Recent interest in Meptazinol HCl alternatives and non-addictive pain management solutions has driven renewed research into this molecule. Unlike traditional opioids associated with respiratory depression risks, Meptazinol Citrate demonstrates ceiling effects on respiratory suppression—a property attracting clinical attention amid the global focus on opioid stewardship programs. Studies suggest its cholinergic component may counteract typical opioid-induced cognitive impairment, addressing growing patient concerns about painkiller brain fog and postoperative delirium.
The drug's metabolite profile reveals primarily hepatic glucuronidation, with minimal CYP450 involvement—a significant advantage in polypharmacy management for chronic pain patients. This metabolic pathway reduces risks of drug-drug interactions, particularly important for elderly populations frequently searching for safe pain relief for seniors. Current formulations leverage its pH-dependent solubility to optimize gastric absorption, while sustained-release versions are being explored to address around-the-clock pain control needs.
Emerging applications in moderate-to-severe pain algorithms highlight Meptazinol Citrate's role in stepwise analgesia protocols. Clinical trials comparing its efficacy-to-side-effect ratio against tramadol and codeine show promising results in post-surgical recovery settings. The compound's partial agonist activity at opioid receptors may explain its lower incidence of gastrointestinal motility issues compared to full agonists—a key consideration for patients researching opioid-induced constipation remedies.
Quality control of CAS 1208476-52-1 material involves rigorous HPLC purity testing and polymorph characterization, given the citrate salt's hygroscopic tendencies. Analytical methods emphasize chirality verification since the molecule contains a stereocenter critical to its pharmacological activity. These manufacturing controls ensure batch-to-batch consistency for clinical-grade Meptazinol used in therapeutic applications.
Ongoing research explores neuroprotective potentials of Meptazinol derivatives, particularly regarding ischemic reperfusion injury and neuroinflammation modulation. Its acetylcholinesterase interactions have sparked interest in dual-action pain-cognition therapies, aligning with current searches for multimodal pharmacological approaches. Such developments position Meptazinol Citrate as a candidate for personalized pain medicine strategies gaining traction in precision therapeutics.
From a therapeutic monitoring perspective, Meptazinol plasma assays demonstrate linear pharmacokinetics within clinical dose ranges (50-200mg). This predictability supports its use in outpatient pain management protocols, where patients increasingly seek non-hospital pain control options. The compound's urinary excretion profile (70% unchanged drug) facilitates compliance monitoring—a growing concern in chronic pain management.
Comparative studies with atypical analgesics reveal Meptazinol's distinct receptor occupancy patterns, potentially explaining its lower abuse liability scores in drug discrimination studies. This pharmacological signature addresses rising searches for low-risk opioid options and abuse-deterrent formulations. Current guidelines categorize its dependence potential as significantly below classical opioids while maintaining comparable acute pain relief efficacy.
Formulation scientists are investigating transdermal delivery systems for Meptazinol base, capitalizing on its logP value (2.1) for potential patch-based administration. Such innovations respond to patient demands for needle-free pain solutions and sustained drug release technologies. Parallel development of rapid-dissolve tablets targets breakthrough pain markets where quick onset is paramount.
The environmental profile of 1208476-52-1 shows moderate biodegradability under OECD test conditions, with photolytic degradation as the primary elimination pathway. These characteristics inform pharmaceutical waste management protocols, increasingly important in green pharmacy initiatives. Stability studies confirm shelf-life optimization when stored below 25°C with desiccant protection, crucial for tropical climate distribution networks.
1208476-52-1 (Meptazinol Citrate) 関連製品
- 1187927-73-6(Methyl-2-(tetrahydropyran-2-yl)ethylamine Hydrochloride)
- 2229428-81-1(N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine)
- 98640-70-1(MET-GLY-HIS-PHE-ARG-TRP)
- 156691-99-5(Ethyl 5-(bromomethyl)nicotinate)
- 573669-93-9(2-(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-3-(trifluoromethyl)phenylacetamide)
- 2171630-11-6(10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro4.5decane)
- 1283108-92-8((2-chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine)
- 1702500-34-2(2-{[(Tert-butoxy)carbonyl]amino}-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid)
- 1352495-22-7(Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester)
- 500112-13-0(1-benzyl-4-5-(4-chlorophenyl)-6-methylthieno2,3-dpyrimidin-4-ylpiperazine)




